2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
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Overview
Description
2-(2,4-Dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a complex structure that includes an indole moiety, a hydrazide group, and a dimethylphenoxy group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(2,4-dimethylphenoxy)acetohydrazide: This step involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with indole-3-carboxaldehyde in the presence of an acid catalyst to form the final product, 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide. This condensation reaction is typically carried out in ethanol or methanol as a solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the hydrazide group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)acetohydrazide: Lacks the indole moiety, making it less complex and potentially less biologically active.
N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide: Lacks the dimethylphenoxy group, which may affect its solubility and reactivity.
2-(2,4-Dimethylphenoxy)-N’-[(E)-benzylidene]acetohydrazide: Similar structure but with a benzylidene group instead of the indole moiety, leading to different biological activities.
Uniqueness
2-(2,4-Dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to the combination of the indole and dimethylphenoxy groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-8-18(14(2)9-13)24-12-19(23)22-21-11-15-10-20-17-6-4-3-5-16(15)17/h3-11,20H,12H2,1-2H3,(H,22,23)/b21-11+ |
InChI Key |
IOOTWNVADQMPLI-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
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